(3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14(2)29-20-13-19(22-15(3)23-20)24-8-10-25(11-9-24)21(26)16-6-7-17(27-4)18(12-16)28-5/h6-7,12-14H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFPUEYJECDNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine with an appropriate acylating agent.
Coupling with 3,4-Dimethoxyphenyl Group: The piperazine derivative is then coupled with a 3,4-dimethoxyphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or a biochemical probe.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, particularly in the development of new treatments for diseases where similar structures have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
Uniqueness
Compared to similar compounds, (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone stands out due to its combination of a dimethoxyphenyl group and a pyrimidinyl-piperazine moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Biologische Aktivität
The compound (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone, often referred to as a derivative of piperazine and pyrimidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a dimethoxyphenyl group and a piperazinyl moiety linked to a pyrimidine derivative. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent functionalization with piperazine derivatives.
Anticancer Properties
Research indicates that compounds similar to (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer activity. For instance, analogs have shown potent cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | EU-1 (Leukemia) | 0.3 | Induces apoptosis via MDM2 inhibition |
| Compound B | NB (Neuroblastoma) | 0.5–1.2 | Inhibits cell growth and colony formation |
The mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival pathways, particularly through the modulation of the p53 signaling pathway.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. It is believed to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
The biological activity of (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is primarily attributed to its ability to bind to specific molecular targets. This interaction can hinder the function of enzymes involved in critical cellular processes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases that are crucial for tumor growth.
- Modulation of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspases or disrupting anti-apoptotic signals.
Study 1: Antiproliferative Effects
A study conducted on various analogs demonstrated that modifications in the chemical structure significantly affect their antiproliferative potency. For example, an analogue with a methoxy substitution showed enhanced activity compared to its unsubstituted counterpart.
Study 2: In Vivo Efficacy
In vivo studies using mouse models indicated that the compound could effectively reduce tumor size without significant toxicity to normal tissues, suggesting a favorable therapeutic window.
Q & A
Basic: What are the standard synthetic routes for synthesizing (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
Pyrimidine Core Functionalization : The 6-isopropoxy-2-methylpyrimidin-4-yl group is synthesized via regioselective substitution of halide or hydroxyl groups on the pyrimidine ring under alkaline conditions, as seen in analogous pyrimidine derivatives .
Piperazine Conjugation : The pyrimidine intermediate is coupled to a piperazine ring using a Buchwald-Hartwig amination or Ullmann-type reaction, optimized with copper or palladium catalysts .
Methanone Linkage : The 3,4-dimethoxyphenyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution, with Lewis acids like AlCl₃ facilitating the reaction .
Key Characterization : Intermediate purity is verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm substitution patterns .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the substitution pattern on the pyrimidine and piperazine rings. For example, the isopropoxy group’s methyl protons appear as a doublet near δ 1.3 ppm, while piperazine protons show splitting patterns between δ 2.5–3.5 ppm .
- HPLC-MS : Used to assess purity (>95%) and detect byproducts. A reversed-phase column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) is typical .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related piperazinone derivatives .
Advanced: How can researchers optimize the regioselectivity of isopropoxy substitution on the pyrimidine ring?
Methodological Answer:
Regioselectivity challenges arise due to competing substitution at pyrimidine C-2, C-4, or C-6 positions. Strategies include:
- Solvent Control : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at C-6 due to reduced steric hindrance .
- Catalytic Systems : Pd(OAc)₂ with Xantphos enhances selectivity for C-6 substitution via chelation-controlled mechanisms .
- Temperature Modulation : Lower temperatures (0–5°C) suppress side reactions, as shown in analogous pyrimidine syntheses .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify regiochemical outcomes using ¹H NMR integration .
Advanced: How can solubility challenges in biological assays be addressed for this lipophilic compound?
Methodological Answer:
The compound’s low aqueous solubility (logP ~3.5 predicted) necessitates formulation adjustments:
- Co-solvent Systems : Use DMSO/PEG-400 (10:90 v/v) to maintain solubility without denaturing proteins .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, as validated for structurally similar piperazine derivatives .
- Pro-drug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the methoxyphenyl moiety to enhance hydrophilicity .
Validation : Assess solubility via shake-flask method (UV-Vis spectroscopy) and confirm stability using dynamic light scattering (DLS) .
Advanced: What strategies resolve contradictions in reported receptor-binding affinities?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., serotonin vs. dopamine receptor binding) may arise from assay variability. Mitigation includes:
- Standardized Assay Conditions : Use HEK293 cells transfected with uniform receptor densities and control for intracellular calcium levels .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey’s test to compare replicates, ensuring p < 0.05 significance thresholds .
- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How can computational modeling predict off-target interactions for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₂ₐ receptor PDB: 6WGT). Focus on piperazine-pyrimidine hydrogen bonding with Ser159 and π-π stacking with Phe234 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify potential off-targets like σ₁ receptors .
- ADMET Prediction : SwissADME predicts blood-brain barrier permeability (BOILED-Egg model) and cytochrome P450 inhibition risks .
Advanced: What analytical methods differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD : Identify polymorphs via distinct diffraction peaks (e.g., Form I at 2θ = 12.4°, Form II at 2θ = 14.7°) .
- DSC : Measure melting points (e.g., Form I: 158°C, Form II: 145°C) and enthalpy changes to confirm crystallinity .
- Raman Spectroscopy : Detect conformational differences in the methanone linkage (peak shifts near 1680 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
